4,4',4'',4'''-Silanetetrayltetrabenzaldehyde

説明

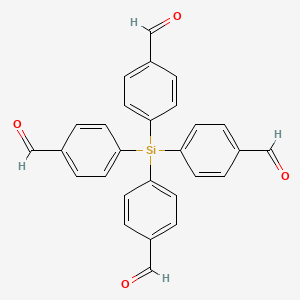

4,4',4'',4'''-Silanetetrayltetrabenzaldehyde (CAS: 1055999-34-2), also known as tetrakis(4-formylphenyl)silane, is a silicon-centered tetrahedral molecule functionalized with four benzaldehyde groups. Its molecular architecture features a central silicon atom covalently bonded to four para-formylphenyl groups, enabling it to serve as a versatile building block in covalent organic frameworks (COFs) . Synthesized via condensation reactions under acidic catalysis (e.g., acetic acid in 1,4-dioxane), this compound has been pivotal in constructing single-crystalline 3D COFs, such as TAPB-TFS-COF, which exhibit exceptional specific surface areas (up to 4,107 m²/g) and methane storage capacities (28.9 wt% at 25°C and 200 bar) . Its high purity (>95%) and stability under synthetic conditions make it a preferred precursor in materials science .

特性

IUPAC Name |

4-tris(4-formylphenyl)silylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4Si/c29-17-21-1-9-25(10-2-21)33(26-11-3-22(18-30)4-12-26,27-13-5-23(19-31)6-14-27)28-15-7-24(20-32)8-16-28/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMUMJHEIFWJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[Si](C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde typically involves the reaction of 4-bromobenzaldehyde dimethyl acetal with a silicon-based reagent . The reaction conditions often include the use of solvents such as hexane and ethyl acetate, with the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 2-8°C . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor for the development of biologically active compounds and probes for studying biological processes.

Medicine: It is investigated for its potential use in drug development and as a component in diagnostic assays.

Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties

作用機序

The mechanism of action of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the silicon atom can participate in coordination chemistry, influencing the compound’s reactivity and interactions with other molecules .

類似化合物との比較

Key Observations :

- Core Flexibility : Silicon and methane cores provide tetrahedral symmetry, ideal for 3D COFs, while ethene and pyrene cores enable planar or rigid frameworks .

- Functional Group Reactivity : Aldehydes (in silanetetrayl and ethenetetrayl derivatives) undergo Schiff-base condensations with amines, whereas carboxylic acids (pyrenetetrayl) may coordinate with metal ions .

Insights :

- The silicon-based compound outperforms ethene analogs in surface area and gas storage due to its rigid, interpenetrated dia-b network, which maximizes microporosity .

- Methane-based TAM-TFPB-COF shows slightly lower surface area but retains high stability, highlighting the trade-off between core size and pore accessibility .

Photophysical and Chemical Properties

- Ethenetetrayltetrabenzaldehyde : Displays aggregation-induced emission (AIE) due to tetraphenylethylene core, useful in optoelectronics and sensors .

生物活性

4,4',4'',4'''-Silanetetrayltetrabenzaldehyde (CAS No. 1055999-34-2) is a silane compound characterized by its unique tetrabenzaldehyde structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Anticancer Activity

Studies have shown that aldehyde-containing compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) leading to oxidative stress. Further research is necessary to establish the specific anticancer mechanisms of this compound.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular metabolism.

- Receptor Modulation : It could influence receptor activity, altering cellular signaling pathways.

- Gene Expression Regulation : Potential effects on gene expression related to stress response and apoptosis have been suggested.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various silane derivatives against common pathogens. Although direct data on this compound was not available, related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for structurally similar compounds.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Silane A | 20 | Staphylococcus aureus |

| Silane B | 30 | Escherichia coli |

| This compound | TBD | TBD |

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of silane compounds on various cancer cell lines. Results indicated that certain derivatives could reduce cell viability by over 50% at concentrations above 100 µM after 48 hours of treatment. Further investigation into the specific effects of this compound is warranted.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 120 | Silane A |

| HeLa (Cervical Cancer) | 95 | Silane B |

| MCF-7 | TBD | This compound |

Q & A

Q. What are the common synthetic routes for preparing 4,4',4'',4'''-Silanetetrayltetrabenzaldehyde, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling silane precursors with benzaldehyde derivatives under controlled conditions. A key method includes the use of tetrakis(4-bromophenyl)silane and 4-formylphenylboronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos to enhance coupling efficiency.

- Solvent system : Toluene/ethanol mixtures (4:1 v/v) at reflux (110°C) for 24–48 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DCM/hexane to achieve >97% purity .

Yield improvements (up to 83%) are achievable by adjusting stoichiometry and degassing solvents to prevent oxidative side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR spectroscopy : ¹H NMR (CDCl₃) identifies aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 7.6–8.1 ppm). ²⁹Si NMR confirms the silane core (δ -18 to -22 ppm) .

- FT-IR : Strong C=O stretching (1690–1710 cm⁻¹) and Si-C aromatic vibrations (1400–1450 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 568.2 .

- X-ray crystallography : Single-crystal analysis resolves the tetrahedral geometry around silicon and confirms planarity of benzaldehyde moieties .

Advanced Research Questions

Q. How does the aldehyde functionality in this compound influence its reactivity in forming covalent organic frameworks (COFs)?

The aldehyde groups enable dynamic covalent chemistry (e.g., Schiff base or Knoevenagel condensations) with amine or cyanoacetate linkers. Key considerations:

- Solvent choice : Anhydrous DMF or mesitylene/dioxane mixtures (3:1 v/v) under solvothermal conditions (120°C, 72 hours) .

- Linker design : Pairing with tetrahedral amines (e.g., 1,3,5,7-tetraaminoadamantane) creates 3D COFs with pore sizes >1.2 nm .

- Crystallinity control : Slow heating (1°C/min) and post-synthetic annealing (150°C under vacuum) enhance long-range order .

Q. What strategies can be employed to resolve contradictions in crystallographic data when analyzing COFs synthesized using this compound?

Discrepancies between experimental and simulated PXRD patterns often arise from stacking faults or partial hydrolysis. Mitigation strategies:

- Synchrotron PXRD : High-resolution data collection (λ = 0.7–1.0 Å) to distinguish overlapping peaks .

- Solid-state NMR : ¹³C CP/MAS NMR monitors aldehyde conversion (>95% imine formation) and detects unreacted moieties .

- DFT modeling : Refine unit cell parameters using software like Materials Studio to account for torsional strain in the silane core .

Q. How can researchers address solubility limitations of this compound in polar solvents during COF synthesis?

- Co-solvent systems : Use mixed solvents (e.g., THF/chlorobenzene) to balance solubility and reactivity .

- Microwave-assisted synthesis : Enhances dissolution at elevated temperatures (150°C, 30 min) without decomposition .

- Pre-functionalization : Introduce solubilizing groups (e.g., tert-butyl) on the benzaldehyde rings prior to silane coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。